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Compound Name:
(S)-3-Trifluoromethyl-

cyclohexanone

Cat. No.: B8184981

Get Quote

Executive Summary
(S)-3-Trifluoromethyl-cyclohexanone represents a high-value chiral scaffold in modern

medicinal chemistry. Distinguished by the trifluoromethyl (CF₃) group—a privileged motif for

enhancing metabolic stability and lipophilicity—this building block serves as a critical

conformational anchor in drug design.[1] Unlike its non-fluorinated analogues, the strong

stereoelectronic effects of the CF₃ group dictate specific chair conformations, influencing the

stereochemical outcome of downstream derivatizations. This guide analyzes the structural

dynamics, asymmetric synthesis, and reactivity profile of (S)-3-trifluoromethyl-
cyclohexanone to support its application in the synthesis of bioactive pharmaceutical

ingredients (APIs).

Chemical Identity & Physical Properties[2][3]
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Property Data

Systematic Name (3S)-3-(Trifluoromethyl)cyclohexan-1-one

CAS Number
585-36-4 (Racemic); Specific (S)-enantiomer

often custom synthesized

Molecular Formula C₇H₉F₃O

Molecular Weight 166.14 g/mol

Physical State Colorless to pale yellow liquid

Boiling Point ~180–185 °C (estimated based on racemic)

Density ~1.21 g/mL

Chiral Center C3 (Beta-position relative to carbonyl)

Conformational Analysis: The Equatorial Anchor
The reactivity and biological recognition of (S)-3-trifluoromethyl-cyclohexanone are

governed by its conformational preference. The trifluoromethyl group has a significant A-value

(approx. 2.4–2.5 kcal/mol), comparable to an isopropyl group, imposing a strong bias for the

equatorial position to minimize 1,3-diaxial steric strain.

In the (S)-enantiomer, this equatorial preference locks the cyclohexane ring into a specific chair

conformation. This "locking" effect is crucial for predicting the stereoselectivity of nucleophilic

additions to the carbonyl group (C1).

Conformational Equilibrium Diagram
The following diagram illustrates the thermodynamic preference for the equatorial conformer

over the axial conformer.
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Caption: Thermodynamic equilibrium heavily favors the equatorial placement of the CF₃ group,

creating a rigid chiral template for subsequent reactions.

Asymmetric Synthesis Pathways
Obtaining high enantiomeric excess (ee) is critical. While racemic synthesis via hydrogenation

of 3-(trifluoromethyl)phenol is possible, it requires subsequent resolution.[2] Modern

asymmetric catalysis offers more direct routes.

Method A: Asymmetric Conjugate Reduction (Preferred)
The most efficient route to the (S)-enantiomer involves the transition-metal-catalyzed

asymmetric hydrogenation of the corresponding enone.

Precursor: 3-(Trifluoromethyl)cyclohex-2-en-1-one.

Catalyst System: Rhodium(I) complexes with chiral bisphosphine ligands (e.g., (S)-BINAP or

DuPhos).

Mechanism: The catalyst directs the addition of hydrogen across the C2-C3 double bond.

The CF₃ group's steric bulk directs the facial selectivity.

Method B: Chemoenzymatic Resolution
For larger scales where transition metals are cost-prohibitive, kinetic resolution using enzymes

is effective.
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Enzyme:Candida antarctica Lipase B (CALB) or specific Alcohol Dehydrogenases (ADH).

Process: The racemic ketone is subjected to enzymatic reduction. The enzyme selectively

reduces the (R)-enantiomer to the alcohol, leaving the unreacted (S)-ketone (or vice versa,

depending on enzyme specificity).

Synthesis Workflow Diagram

3-(Trifluoromethyl)cyclohex-2-en-1-one

(S)-3-Trifluoromethyl-cyclohexanone
(>95% ee)

 Asymmetric Hydrogenation

Rh(I) / Chiral Phosphine
(H2, mild pressure)Racemic Mixture

Enzymatic Kinetic Resolution
(Lipase/ADH)

 Retained Enantiomer

(R)-Alcohol
(Separated)

Click to download full resolution via product page

Caption: Comparison of direct asymmetric hydrogenation (primary route) vs. enzymatic kinetic

resolution.

Reactivity Profile & Derivatization
The (S)-3-trifluoromethyl-cyclohexanone scaffold exhibits unique reactivity due to the

electron-withdrawing nature of the CF₃ group (inductive effect, -I).
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Nucleophilic Additions (Carbonyl)
Reactions at the carbonyl (C1) are diastereoselective.

Hydride Reduction: Reduction (e.g., NaBH₄, LiAlH₄) typically yields the trans-alcohol

(equatorial OH) as the major product due to the bulky CF₃ group blocking the axial face,

though stereocontrol reagents (e.g., L-Selectride) can invert this preference.

Reductive Amination: Formation of amines retains the C3 configuration. The CF₃ group

remote electronic effect lowers the pKa of the intermediate iminium ion, potentially

accelerating the reduction step.

Alpha-Functionalization
The ketone has two alpha positions: C2 and C6.

Regioselectivity: The C2 protons are electronically activated by the proximal electron-

withdrawing CF₃ group (inductive effect). However, C2 is also sterically more crowded.

Kinetic vs. Thermodynamic Enolates:

Kinetic Control (LDA, -78°C): Deprotonation favors the less hindered C6 position.

Thermodynamic Control: Equilibration may favor the C2 enolate due to inductive

stabilization by CF₃, provided steric hindrance is not prohibitive.

Applications in Drug Discovery
The (S)-3-trifluoromethyl-cyclohexanone moiety acts as a bioisostere for bulky hydrophobic

groups (e.g., tert-butyl or isopropyl) but adds polarity and metabolic resistance.

NK1 Receptor Antagonists: Used in the synthesis of neurokinin-1 receptor antagonists (anti-

emetic, antidepressant) where the CF₃ group occupies a hydrophobic pocket in the receptor.

Metabolic Blocking: The CF₃ group prevents oxidative metabolism (hydroxylation) at the C3

position, significantly extending the half-life of the drug candidate.
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Conformational Restriction: By locking the ring into a specific chair form, it orients

pharmacophores at C1 (e.g., amines, ethers) into precise vectors for receptor binding.

Safety & Handling
Hazards: Irritant to eyes, respiratory system, and skin.

Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and strong bases

(potential for haloform-type cleavage or elimination reactions under extreme conditions).

Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation or moisture

absorption.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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